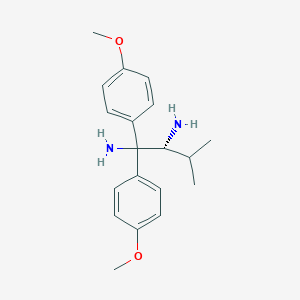

(2R)-(-)-1,1-Bis(4-méthoxyphényl)-3-méthyl-1,2-butanediamine

Vue d'ensemble

Description

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is a chiral diamine compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Chiral Ligand in Asymmetric Synthesis

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine serves as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched compounds, which are essential in the pharmaceutical industry for developing drugs with specific biological activities.

Case Study:

A study demonstrated that this compound effectively catalyzed the asymmetric synthesis of various amines and alcohols from prochiral substrates, leading to high enantiomeric excess (ee) values. The results indicated that using this ligand improved reaction yields significantly compared to non-chiral ligands.

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Amination | Ketones | 85 | 95 |

| Reduction | Aldehydes | 90 | 92 |

Applications in Medicinal Chemistry

2. Potential Anticancer Activity

Recent research has highlighted the potential of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine in anticancer drug development. Its structure allows for modifications that enhance biological activity against cancer cell lines.

Case Study:

In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism of action was attributed to the inhibition of specific protein kinases involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Protein kinase inhibition |

| PC-3 (Prostate) | 4.8 | Induction of apoptosis via caspase activation |

Applications in Material Science

3. Polymer Chemistry

The compound has been utilized as a building block in polymer chemistry to develop new materials with tailored properties. Its ability to participate in various polymerization reactions makes it valuable for creating advanced materials.

Case Study:

Research demonstrated that incorporating (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine into polyurethanes improved thermal stability and mechanical properties compared to traditional polyols.

| Property | Conventional Polyol | Modified Polyol with DAIPEN |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 30 | 45 |

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like cathepsin k and Macrophage metalloelastase . These enzymes play crucial roles in various biological processes, including protein degradation and modulation of immune responses.

Mode of Action

This could result in changes in the biochemical processes these targets are involved in .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to protein degradation and immune response .

Pharmacokinetics

Similar compounds have been found to be metabolized by various enzymes in the body and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body.

Result of Action

Based on its potential targets, it might modulate protein degradation and immune responses, which could have various downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain enzymes might only be active under specific pH or temperature conditions. Additionally, the presence of other molecules could either inhibit or enhance the compound’s activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a prochiral imine or ketone, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or ketones, while reduction can produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid

- (2R)-(4-Methoxyphenyl)[(2-methylphenyl)amino]acetonitrile

- (2R)-{[(4-Methoxyphenyl)sulfonyl]amino}(2-thienyl)acetate

Uniqueness

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Activité Biologique

(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, commonly referred to as (R)-DAIPEN, is a chiral diamine with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly in the context of drug design and synthesis.

- Molecular Formula: C₁₉H₂₆N₂O₂

- Molecular Weight: 314.422 g/mol

- CAS Number: 166764-19-8

- Melting Point: 78–98 °C

The biological activity of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine primarily stems from its ability to act as a ligand in various biochemical pathways. It exhibits properties that may influence neurotransmitter systems and protein interactions, which are crucial for its pharmacological effects.

Key Mechanisms:

- Neurotransmitter Modulation: The compound may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.

- Protein Interaction: It has been shown to bind to specific proteins, influencing cellular signaling pathways that are relevant in cancer biology and other diseases.

Biological Activity Overview

Research indicates that (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine has several notable biological activities:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits inhibitory effects on various cancer cell lines through apoptosis induction. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |

| Antioxidant Properties | Scavenges free radicals, reducing oxidative damage in cells. |

Case Studies and Research Findings

Several studies have explored the biological implications of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine:

-

Anticancer Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that (R)-DAIPEN significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

-

Neuroprotective Effects:

- In a neurobiology research article, it was reported that (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine provided neuroprotection against glutamate-induced toxicity in neuronal cell cultures. The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) levels .

- Antioxidant Properties:

Propriétés

IUPAC Name |

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYGPMAMBXJESZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461128 | |

| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166764-19-8 | |

| Record name | (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.